molecular formula C12H11FN4O2S2 B2908944 1-(4-Fluorophenyl)-3-[5-(2-oxopropylsulfanyl)-1,3,4-thiadiazol-2-yl]urea CAS No. 886937-55-9

1-(4-Fluorophenyl)-3-[5-(2-oxopropylsulfanyl)-1,3,4-thiadiazol-2-yl]urea

Cat. No. B2908944
CAS RN: 886937-55-9
M. Wt: 326.36
InChI Key: ZJZSCMUZTSYTEQ-UHFFFAOYSA-N
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Description

1-(4-Fluorophenyl)-3-[5-(2-oxopropylsulfanyl)-1,3,4-thiadiazol-2-yl]urea is a chemical compound that has gained significant attention in the field of medicinal chemistry. This compound is known for its potential therapeutic applications due to its unique structure and mechanism of action.

Scientific Research Applications

1-(4-Fluorophenyl)-3-[5-(2-oxopropylsulfanyl)-1,3,4-thiadiazol-2-yl]urea has shown potential therapeutic applications in various areas of research. It has been investigated for its anticancer, antifungal, antibacterial, and antiviral activities. The compound has also been studied for its potential use in treating diabetes, inflammation, and neurodegenerative diseases.

Mechanism of Action

The mechanism of action of 1-(4-Fluorophenyl)-3-[5-(2-oxopropylsulfanyl)-1,3,4-thiadiazol-2-yl]urea is not fully understood. However, it is believed to work by inhibiting specific enzymes or proteins that are involved in various cellular processes. This inhibition can lead to the disruption of cell growth, proliferation, and survival, which can ultimately result in the death of cancer cells or the inhibition of pathogenic microorganisms.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(4-Fluorophenyl)-3-[5-(2-oxopropylsulfanyl)-1,3,4-thiadiazol-2-yl]urea vary depending on the specific application. In cancer research, the compound has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit cell growth and proliferation, and reduce tumor size. In antifungal and antibacterial research, the compound has been shown to inhibit the growth and replication of pathogenic microorganisms. In diabetes research, the compound has been shown to improve glucose tolerance and insulin sensitivity.

Advantages and Limitations for Lab Experiments

The advantages of using 1-(4-Fluorophenyl)-3-[5-(2-oxopropylsulfanyl)-1,3,4-thiadiazol-2-yl]urea in lab experiments include its broad range of potential therapeutic applications, its unique structure and mechanism of action, and its relatively low toxicity. However, limitations include the need for further research to fully understand its mechanism of action, potential side effects, and optimal dosage and administration.

Future Directions

There are many potential future directions for research on 1-(4-Fluorophenyl)-3-[5-(2-oxopropylsulfanyl)-1,3,4-thiadiazol-2-yl]urea. These include:
1. Investigating the compound's potential use in treating other diseases, such as Alzheimer's disease and Parkinson's disease.
2. Studying the compound's pharmacokinetics and pharmacodynamics to optimize dosage and administration.
3. Developing new synthetic methods to improve yield and purity.
4. Conducting clinical trials to evaluate the compound's safety and efficacy in humans.
5. Investigating the compound's potential use in combination therapy with other drugs or treatments.
In conclusion, 1-(4-Fluorophenyl)-3-[5-(2-oxopropylsulfanyl)-1,3,4-thiadiazol-2-yl]urea is a chemical compound with significant potential in the field of medicinal chemistry. Its unique structure and mechanism of action make it a promising candidate for the treatment of various diseases. Further research is needed to fully understand its potential applications and limitations.

Synthesis Methods

The synthesis of 1-(4-Fluorophenyl)-3-[5-(2-oxopropylsulfanyl)-1,3,4-thiadiazol-2-yl]urea involves the reaction of 4-fluoroaniline with thiosemicarbazide, followed by the reaction of the resulting product with 2-oxopropyl bromide. The final product is obtained by reacting the intermediate compound with urea. This synthesis method has been optimized to yield a high purity product with good yield.

properties

IUPAC Name

1-(4-fluorophenyl)-3-[5-(2-oxopropylsulfanyl)-1,3,4-thiadiazol-2-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11FN4O2S2/c1-7(18)6-20-12-17-16-11(21-12)15-10(19)14-9-4-2-8(13)3-5-9/h2-5H,6H2,1H3,(H2,14,15,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJZSCMUZTSYTEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CSC1=NN=C(S1)NC(=O)NC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11FN4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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